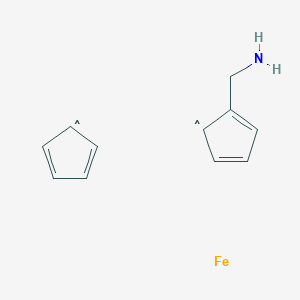
Ferrocene,(aminomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrocene,(aminomethyl)- is an organometallic compound that belongs to the ferrocene family. Ferrocene itself is a “sandwich” compound consisting of two cyclopentadienyl rings bound to a central iron atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ferrocene,(aminomethyl)- typically involves the reaction of ferrocene with formaldehyde and ammonia or an amine under controlled conditions. The process can be summarized as follows:
Formation of Aminomethyl Ferrocene:
Industrial Production Methods: While specific industrial methods for producing Ferrocene,(aminomethyl)- are not widely documented, the general principles of organometallic synthesis apply. Large-scale production would likely involve:
Batch Reactors: For controlled synthesis and high yield.
Continuous Flow Reactors: For consistent production and scalability.
Purification Systems: Including distillation, crystallization, and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions: Ferrocene,(aminomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ferrocenium derivatives.
Reduction: Reduction reactions can yield different ferrocene-based products.
Common Reagents and Conditions:
Oxidizing Agents: Such as ferric chloride or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products:
Ferrocenium Derivatives: Formed through oxidation.
Substituted Ferrocenes: Resulting from various substitution reactions.
Scientific Research Applications
Ferrocene,(aminomethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organometallic compounds.
Biology: Investigated for its potential in drug delivery systems and as a bioactive molecule.
Medicine: Explored for its anticancer, antimalarial, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of Ferrocene,(aminomethyl)- involves its ability to interact with biological molecules and cellular structures:
Lipophilicity: Enhances its ability to penetrate cell membranes.
Electrochemical Properties: Allows it to participate in redox reactions within biological systems.
Molecular Targets: Includes enzymes, DNA, and cellular membranes, where it can induce oxidative stress or disrupt normal cellular functions
Comparison with Similar Compounds
Ferrocene: The parent compound, known for its stability and aromatic properties.
Ferrocenium: The oxidized form of ferrocene, used in redox chemistry.
Substituted Ferrocenes: Including derivatives with various functional groups like methyl, ethyl, and halogen substituents
Uniqueness of Ferrocene,(aminomethyl)-:
Enhanced Reactivity: Due to the presence of the aminomethyl group.
Biological Activity: Greater potential for use in medicinal chemistry compared to unsubstituted ferrocene
Properties
InChI |
InChI=1S/C6H8N.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4H,5,7H2;1-5H; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCQEPSSJGFPKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[CH]C=C1.C1=C[CH]C(=C1)CN.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FeN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxyphenoxy)-1-[4-(2-piperidin-1-ylethyl)piperidin-1-yl]ethanone](/img/new.no-structure.jpg)
![Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II)](/img/structure/B1180277.png)

![Ethyl 4-methyl-3-[(2-phenylbutanoyl)amino]benzoate](/img/structure/B1180286.png)

![Ethyl 4-methyl-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B1180288.png)

